H-b-(7-Methoxycoumarin-4-yl)-Ala-OH
Description
Contextualization of Fluorescent Amino Acids in Chemical Biology
The ability to visualize molecular events is fundamental to understanding biology. Fluorescent amino acids (FlAAs) have become indispensable tools in this endeavor. Unlike larger fluorescent protein tags (like GFP) or external dye labels that can sometimes perturb the structure and function of the host biomolecule, FlAAs are relatively small and can be incorporated with minimal disruption. nih.gov They serve as integrated probes, providing insights into a protein's local environment, conformational changes, and binding events.
The incorporation of FlAAs into peptides and proteins allows researchers to employ powerful spectroscopic techniques, most notably fluorescence spectroscopy. This method is highly sensitive and can be used to monitor processes in real time and under physiologically relevant conditions. By strategically placing a FlAA within a peptide sequence, scientists can study protein folding, enzyme kinetics, and protein-protein or protein-nucleic acid interactions with high precision.
Significance of Coumarin-Derived Fluorophores in Biological Sciences
Coumarins are a major class of fluorescent dyes valued for their robust chemical and photophysical properties. nih.gov Their relatively small size, chemical stability, and synthetic accessibility make them ideal for creating probes for biological investigation. nih.gov A key feature of many coumarin (B35378) derivatives is their environmental sensitivity; their fluorescence emission spectrum (color) and intensity can change in response to variations in local polarity, viscosity, or the presence of specific ions.
This sensitivity makes them excellent reporters for biological events. Furthermore, the photophysical properties of coumarins can be tuned by altering their substitution pattern. The 7-methoxycoumarin (B196161) core, for instance, provides strong blue-green fluorescence. Coumarins are frequently used as the donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs. rsc.org FRET is a mechanism describing energy transfer between two light-sensitive molecules, and it is highly dependent on the distance between them. By pairing a coumarin donor with a suitable acceptor molecule, FRET can be used as a "molecular ruler" to measure nanometer-scale distances and their changes within or between biomolecules.
Historical Development and Academic Relevance of H-β-(7-Methoxycoumarin-4-yl)-Ala-OH Derivatives
The development of tools like H-β-(7-Methoxycoumarin-4-yl)-Ala-OH is intrinsically linked to advances in peptide chemistry. The invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field, enabling the routine chemical synthesis of peptides. youtube.com A further major breakthrough was the development of Fmoc chemistry in the 1970s, which provided a milder and more versatile method for protecting the amino terminus during synthesis compared to earlier protocols. lgcstandards.com
These foundational technologies paved the way for the creation of a vast array of modified amino acids, including fluorescent ones. The synthesis of the Fmoc-protected derivative, Fmoc-β-(7-methoxy-coumarin-4-yl)-Ala-OH , allowed this fluorescent building block to be seamlessly integrated into automated SPPS protocols. peptide.comyoutube.com This enabled researchers to easily generate custom peptides containing a site-specific fluorescent probe.
The primary academic relevance of this compound is in the field of enzymology, particularly for studying proteases. nih.gov Researchers design and synthesize short peptide sequences that are known substrates for a specific protease. By incorporating the coumarin amino acid into this sequence, often alongside a quenching molecule, they can create a fluorogenic substrate. nih.govrsc.org In its intact state, the probe's fluorescence is quenched (turned off). When the target protease recognizes and cleaves the peptide bond, the coumarin is liberated from the quencher, resulting in a strong fluorescent signal. nih.gov This "turn-on" signal provides a direct and continuous measure of the protease's activity.
Detailed Research Findings: A prominent application of this technology is in high-throughput screening for protease inhibitors or for profiling enzyme activity in complex biological samples. For example, a fluorogenic peptide substrate containing the (7-methoxycoumarin-4-yl)-acetyl (Mca) group, which is the core fluorophore of H-β-(7-Methoxycoumarin-4-yl)-Ala-OH, has been used to measure the activity of ADAM-10, a protease involved in various physiological and pathological processes. sigmaaldrich.com In this system, the Mca group serves as the FRET donor, and its fluorescence is quenched by a dinitrophenyl (Dnp) group positioned elsewhere in the peptide. Cleavage of the peptide by ADAM-10 separates the Mca and Dnp, leading to an increase in fluorescence that is proportional to enzyme activity.
Similarly, related compounds like 7-aminocoumarin-4-acetic acid (ACA) have been used to develop improved peptidase substrates for use in high-throughput, droplet-based microfluidic screening systems. nih.gov These studies highlight the ongoing innovation and importance of coumarin-based probes in modern biochemical research, a field where H-β-(7-Methoxycoumarin-4-yl)-Ala-OH and its derivatives continue to be valuable tools.
Table 2: Representative Photophysical Properties of the (7-Methoxycoumarin-4-yl)acetyl Fluorophore
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~325 nm |
| Emission Maximum (λem) | ~393 nm |
| Common Application | FRET Donor, Fluorogenic Substrate sigmaaldrich.com |
Note: Data is for the related (7-methoxycoumarin-4-yl)acetyl (Mca) group, which represents the core chromophore.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-8-2-3-9-7(4-10(14)13(16)17)5-12(15)19-11(9)6-8/h2-3,5-6,10H,4,14H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
IOHUIWNMQPWOAX-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of H B 7 Methoxycoumarin 4 Yl Ala Oh
Strategies for Coumarin-Amino Acid Conjugation
The creation of a stable linkage between the coumarin (B35378) moiety and the alanine (B10760859) amino acid is the foundational step in synthesizing the target compound. The primary methods employed include classical condensation reactions to build the coumarin core, modern cycloaddition reactions for precise fluorophore attachment, and well-established peptide coupling techniques.
The Pechmann condensation is a cornerstone reaction for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org Discovered by Hans von Pechmann, this method proceeds through transesterification, an intramolecular electrophilic attack on the activated phenol ring, and a final dehydration step to form the heterocyclic coumarin ring system. wikipedia.org
For the synthesis of the coumarin-alanine core, this reaction is adapted to produce a suitable precursor, such as a coumarin-4-acetic acid derivative. ijritcc.orgresearchgate.net The process can begin with the condensation of a substituted phenol (e.g., 3-methoxyphenol) with a derivative of acetylenedicarboxylic acid or citric acid in the presence of a strong acid like sulfuric acid. ijritcc.org This forms a coumarin-4-acetic acid, which possesses a reactive carboxylic acid group at the 4-position, ideal for subsequent coupling to an amino acid. ijritcc.org While the classic Pechmann condensation provides a robust route to the coumarin core, its conditions can be harsh. wikipedia.org Modern variations utilize various catalysts, including solid acid catalysts like H-Beta zeolite, to achieve milder reaction conditions and improved yields. nih.govresearchgate.net
Table 1: Key Aspects of Von Pechmann Condensation for Coumarin Core Synthesis
| Parameter | Description | Typical Reagents/Conditions | Relevance to Target Compound |
|---|---|---|---|
| Reaction Type | Acid-catalyzed condensation and cyclization. wikipedia.org | Phenols, β-keto esters, strong acids (e.g., H₂SO₄, AlCl₃). wikipedia.orgorganic-chemistry.org | Forms the fundamental 7-methoxycoumarin (B196161) ring structure. |
| Key Intermediate | Coumarin-4-acetic acid. ijritcc.org | Formed from citric acid or related precursors and a phenol. ijritcc.org | Provides a handle for direct conjugation to the alanine amino group. |
| Catalyst | Strong Brønsted or Lewis acids. organic-chemistry.org Heterogeneous catalysts like zeolites can also be used. nih.govresearchgate.net | Concentrated H₂SO₄, methanesulfonic acid, AlCl₃. wikipedia.orgorganic-chemistry.org | Catalyzes both the initial esterification and the ring-closing reaction. |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," offers a highly efficient and specific method for incorporating the coumarin fluorophore. acs.orgnih.gov This reaction forms a stable triazole ring, linking a coumarin functionalized with an azide (B81097) group to an alanine derivative bearing a terminal alkyne, or vice versa. nih.gov
The strategy involves synthesizing a coumarin precursor, such as 7-methoxy- or 7-(diethylamino)coumarin-3-carboxylic acid, which is then amidated with 2-azidoethylamine (B148788) to produce an azido-coumarin. mdpi.com Separately, an alkyne functionality is introduced to the amino acid. The subsequent CuAAC reaction, typically catalyzed by a copper(I) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, proceeds with high yield and specificity, often under mild, aqueous conditions. acs.orgnih.gov This method is highly compatible with solid-phase synthesis, allowing for the direct modification of peptides on-resin. ub.eduresearchgate.net The resulting triazole linker is exceptionally stable and does not perturb the photophysical properties of the coumarin fluorophore. nih.gov
Table 2: Overview of CuAAC ("Click Chemistry") for Coumarin-Amino Acid Conjugation
| Component | Function | Example | Reference |
|---|---|---|---|
| Coumarin Precursor | The fluorophore to be incorporated. | 7-methoxy- or 7-diethylaminocoumarin functionalized with an azide group. | mdpi.com |
| Amino Acid Precursor | The amino acid backbone. | Alanine or a peptide containing an alkyne-functionalized residue (e.g., propargylglycine). | nih.gov |
| Catalyst System | Catalyzes the [3+2] cycloaddition. | CuSO₄ and Sodium Ascorbate. | acs.orgnih.gov |
| Reaction Product | The final conjugate. | A coumarin-triazole-amino acid conjugate. | nih.gov |
A direct and widely used approach for conjugating a coumarin moiety to an amino acid is through the formation of an amide bond using activated ester methods. nih.govsemanticscholar.org This strategy involves activating the carboxylic acid group of a coumarin precursor, such as coumarin-3-carboxylic acid or a coumarin-acetic acid, to make it highly reactive towards the amine group of alanine. nih.govresearchgate.net
Commonly used coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govsemanticscholar.org The process begins with the reaction of the coumarin carboxylic acid with the coupling agents to form a highly reactive intermediate, such as an HOBt-ester. This activated intermediate then readily reacts with the amino group of an amino acid ester (e.g., alanine methyl ester) to form the desired amide bond, yielding the coumarin-amino acid conjugate. nih.govresearchgate.net This method is a staple in conventional solution-phase peptide synthesis and has been successfully applied to create a variety of coumarin-amino acid hybrids. semanticscholar.orgrsc.org
Solid-Phase Peptide Synthesis (SPPS) Integration of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH
Once synthesized, the coumarin-labeled alanine must be incorporated into a peptide sequence. Solid-phase peptide synthesis (SPPS) is the standard method for this process, relying on protecting groups to ensure the stepwise and controlled assembly of the peptide chain on a solid support. nih.govaltabioscience.com
For integration via SPPS, the α-amino group of H-β-(7-Methoxycoumarin-4-yl)-Ala-OH must be protected. The fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice in modern SPPS due to its lability under mild basic conditions, which leaves acid-labile side-chain protecting groups intact. altabioscience.comnih.gov The resulting building block, Fmoc-β-(7-methoxy-coumarin-4-yl)-Ala-OH, is a stable, commercially available derivative designed specifically for this purpose. bachem.comglpbio.combiosynth.com
During SPPS, this Fmoc-protected amino acid is coupled to the N-terminal amine of the growing peptide chain anchored to the resin. nih.gov The Fmoc group prevents self-polymerization and directs the reaction to the intended site. altabioscience.com After the coupling step is complete, the Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to expose a new N-terminal amine ready for the next coupling cycle. This cyclic process of coupling and deprotection is repeated until the desired peptide sequence is assembled. The coumarin-labeled alanine has been shown to be fully compatible with standard Fmoc/tBu SPPS protocols. acs.orgnih.govfrontiersin.org
Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.govnih.gov While all amino acids are susceptible to some degree of racemization, the risk can be elevated for residues with bulky side chains or under certain activation conditions. nih.gov
The activation step is the most critical for preserving chirality. The use of certain base-mediated activation methods, particularly with reagents like HBTU/DIPEA, can increase the rate of racemization, especially with extended pre-activation times. nih.gov For sensitive residues like cysteine or histidine, specific coupling reagents and conditions are employed to minimize epimerization. nih.govsigmaaldrich.com Although specific studies on the racemization of H-β-(7-Methoxycoumarin-4-yl)-Ala-OH are not extensively detailed in the provided context, the general principles apply. To ensure stereochemical integrity when incorporating this bulky fluorescent amino acid, it is crucial to:
Minimize the pre-activation time before adding the activated amino acid to the resin-bound peptide.
Choose coupling reagents known to suppress racemization, such as those that form oxyma- or HOBt-based active esters. nih.gov
Avoid excessively high temperatures, although microwave-assisted SPPS can sometimes be used effectively if conditions are carefully optimized. nih.gov
By carefully controlling the coupling conditions, the chiral purity of the coumarin-labeled alanine can be maintained throughout the synthesis, ensuring the production of a structurally well-defined fluorescent peptide. nih.gov
Chemoselective Derivatization for Biomolecular Labeling
The strategic chemical modification of this compound is pivotal for its application as a fluorescent reporter in biological systems. Chemoselective derivatization allows for the specific modification of one functional group within the molecule while leaving others intact, enabling its precise incorporation into biomolecules, particularly peptides and proteins.
The primary and most widely employed method for the biomolecular labeling of peptides using this compound involves its function as a fluorescent building block in peptide synthesis. To achieve this, the α-amino group of the amino acid is selectively protected, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group. fishersci.combachem.com This derivatization yields (S)-2-(Fmoc-amino)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-propionic acid, or Fmoc-β-(7-methoxy-coumarin-4-yl)-Ala-OH, a stable compound suitable for automated or manual Solid Phase Peptide Synthesis (SPPS). bachem.combioscience.co.uk
The use of the Fmoc-protected derivative is a cornerstone of chemoselective labeling strategy. During SPPS, the carboxyl group of Fmoc-β-(7-methoxy-coumarin-4-yl)-Ala-OH is activated and reacts specifically with the deprotected N-terminal amine of the growing peptide chain anchored to a solid support. The Fmoc group prevents the amine of the coumarin amino acid from reacting with itself or other activated amino acids in the reaction mixture. Following the coupling step, the Fmoc group is selectively removed with a mild base, revealing a new N-terminal amine on the newly incorporated fluorescent residue, ready for the next coupling cycle. This process allows for the site-specific insertion of the fluorescent amino acid at any desired position within a peptide sequence. fishersci.comnih.gov This method has been successfully used to prepare fluorescently labeled versions of various peptides, including analogues of the cell-penetrating HIV-Tat peptide, for studies involving cellular uptake and localization. nih.gov
The inherent fluorescence of the 7-methoxycoumarin moiety, which features an excitation maximum around 328 nm and an emission maximum near 393 nm, serves as a robust reporter group. apexbt.com Once incorporated into a peptide, it allows for the sensitive detection and quantification of the labeled biomolecule in various assays and imaging applications.
Beyond direct incorporation via SPPS, other chemoselective ligation strategies can be utilized with peptides containing this fluorescent amino acid. For instance, a peptide fragment synthesized with this compound can be joined to another peptide fragment or protein using methods like Native Chemical Ligation (NCL). nih.govnih.gov This powerful technique involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native amide bond, thereby enabling the construction of larger, site-specifically labeled proteins. nih.gov
Interactive Data Table: Key Derivative for Biomolecular Labeling
| Property | Value |
| Compound Name | Fmoc-β-(7-methoxy-coumarin-4-yl)-Ala-OH |
| Systematic Name | (S)-2-(Fmoc-amino)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-propionic acid |
| Alternate Name | Fmoc-β-(O-methyl-umbellifer-4-yl)-Ala-OH |
| Molecular Formula | C₂₈H₂₃NO₇ |
| Molecular Weight | 485.49 g/mol |
| Primary Application | Incorporation of a fluorescent label into a peptide sequence during Solid Phase Peptide Synthesis (SPPS) or solution phase synthesis. fishersci.combachem.com |
| CAS Number | 524698-40-6 |
Spectroscopic and Photophysical Mechanisms in H B 7 Methoxycoumarin 4 Yl Ala Oh Research
Principles of Fluorescence in Coumarin-Alanine Systems
The fluorescence of coumarin-alanine systems is governed by the electronic structure of the coumarin (B35378) core and its interaction with the alanine (B10760859) residue and the surrounding solvent. Coumarins are known for their strong fluorescence, which can be modulated by the introduction of various substituents. researchgate.netnih.govacs.org The presence of an electron-donating group at the 7-position, such as the methoxy (B1213986) group in H-b-(7-Methoxycoumarin-4-yl)-Ala-OH, and an electron-withdrawing group at the 3 or 4-position, contributes to a strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT process is fundamental to their fluorescent properties. nih.govnih.gov
The photophysical properties of coumarin derivatives can be fine-tuned by altering their substitution pattern. nih.gov For instance, the introduction of an amino group at the 7-position can lead to strong luminescence. nih.gov Unsubstituted coumarins, in contrast, often exhibit weak or no fluorescence. nih.gov The alanine moiety in this compound provides a means to incorporate this fluorescent probe into peptide sequences, enabling the study of protein structure and dynamics. nih.govbachem.comfishersci.com
The fluorescence emission of coumarin-alanine conjugates is also sensitive to the polarity of the solvent and the presence of hydrogen bonding. acs.orgresearchgate.net This sensitivity allows for the probing of the local microenvironment within a protein or other biological systems. acs.org
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 7-Methoxycoumarin-4-acetic acid in methanol | 275 | ~390 | 0.18 | omlc.org |
| L-(7-hydroxycoumarin-4-yl) ethylglycine | - | - | High | nih.gov |
Fluorescence Quenching Mechanisms Employed in this compound Conjugates
Fluorescence quenching, the process by which the fluorescence intensity of a substance is decreased, is a powerful tool for studying molecular interactions. In the context of this compound, various quenching mechanisms can be employed to probe biological systems.
Thioamides have been shown to be effective quenchers of the fluorescence of several aromatic amino acids, including 7-methoxycoumarin-4-yl alanine. nih.gov This quenching can occur through mechanisms such as Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). nih.gov The spontaneity of PET between a thioamide and an excited fluorophore like a coumarin is dictated by the redox potentials of both molecules, following a Rehm-Weller-type model. nih.gov The small size of thioamides makes them minimally perturbing probes that can be incorporated into proteins to study dynamics, folding, and aggregation. nih.gov The quenching process is thought to require transient contact between the thioamide and the fluorophore. nih.gov
The dinitrophenyl (Dnp) group is a well-known quencher of fluorescence and is often used in conjunction with coumarin-based fluorophores. interchim.fr In FRET-based enzyme substrates, (7-Methoxycoumarin-4-yl)acetyl (Mca) can be paired with a Dnp quencher. interchim.fr The fluorescence of Mca is quenched by Dnp until the peptide sequence separating them is cleaved by an enzyme. interchim.fr Dinitrophenols can quench the fluorescence of tryptophan, a naturally fluorescent amino acid, and this quenching effect is influenced by the electronic properties and conjugation of the dinitrophenol derivative. nih.gov The interaction between the fluorophore and the quencher can lead to a decrease in fluorescence intensity. nih.gov
| Fluorophore | Quencher | Quenching Mechanism | Application | Reference |
|---|---|---|---|---|
| 7-methoxycoumarin-4-yl alanine | Thioamide | FRET or PET | Studying protein dynamics and folding | nih.gov |
| (7-Methoxycoumarin-4-yl)acetyl (Mca) | Dinitrophenyl (Dnp) | FRET | Enzyme activity assays | interchim.fr |
| Tryptophan | 2,4-Dinitrophenol (2,4-DNP) | Static and Dynamic | Understanding toxicity mechanisms | nih.gov |
Förster Resonance Energy Transfer (FRET) in this compound Constructs
FRET is a distance-dependent interaction between two chromophores, a donor and an acceptor, where the excited-state energy of the donor is non-radiatively transferred to the acceptor. interchim.fr This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nm, making it a "molecular ruler" for studying biological systems. interchim.frmdpi.com
This compound, and its derivatives, serve as excellent FRET donors due to their favorable photophysical properties. nih.govrsc.org They can be paired with suitable acceptor chromophores, such as acridonylalanine (Acd), to create FRET pairs for monitoring intramolecular protein motions. nih.govnih.gov The spectral overlap between the emission of the coumarin donor and the absorption of the acceptor is a critical factor for efficient FRET. interchim.frnih.gov The Mcm/Acd FRET pair, for instance, has a working distance range of 15-40 Å, making it suitable for studying significant domain-level conformational changes in proteins. rsc.orgnih.gov
FRET is widely used to monitor conformational changes in proteins and other macromolecules. nih.govnih.gov By site-specifically labeling a protein with a FRET pair, such as one involving this compound, changes in the distance between the donor and acceptor can be detected as changes in FRET efficiency. nih.govnih.gov This allows for the real-time observation of protein motions and interactions under physiological conditions. nih.gov For example, the Mcm/Acd FRET pair has been used to study binding-induced conformational changes in proteins. nih.gov Furthermore, three-color FRET experiments, combining a tryptophan residue with the Mcm/Acd pair, can be employed to simultaneously monitor multiple events, such as a protein-protein interaction and a conformational change within one of the proteins. nih.govnih.gov
| FRET Pair (Donor-Acceptor) | Working Distance | Application | Reference |
|---|---|---|---|
| Methoxycoumarin maleimide (B117702) (Mcm) - Acridonylalanine (Acd) | 15-40 Å | Monitoring intramolecular protein motions and conformational changes | rsc.orgnih.gov |
| Tryptophan - Methoxycoumarin maleimide (Mcm) - Acridonylalanine (Acd) | - | Simultaneously monitoring binding and conformational change (Three-color FRET) | nih.govnih.gov |
Photocleavage Mechanisms in Coumarin-Based Caged Molecules
Coumarin-based caged compounds are designed to release a biologically active molecule upon irradiation with light. This process, known as photocleavage or uncaging, is initiated by the absorption of a photon, which elevates the coumarin moiety to an excited singlet state. The subsequent steps are highly dependent on the molecular structure and the nature of the leaving group.
The generally accepted mechanism for the photocleavage of (coumarin-4-yl)methyl esters involves a heterolytic bond cleavage upon photoexcitation. researchgate.net This initial step leads to the formation of a singlet ion pair, consisting of a coumarinylmethyl cation and the anionic form of the leaving group (the "caged" molecule). nih.gov The stability of this ion pair is a critical determinant of the efficiency of the photocleavage process. Electron-donating substituents on the coumarin ring, such as the methoxy group at the 7-position in this compound, play a crucial role in stabilizing the carbocation intermediate, thereby enhancing the rate of the initial ester cleavage. researchgate.net
In some cases, particularly with tertiary amines, the photocleavage can proceed through a diradical cation species, which may lead to the formation of byproducts. nih.gov The specific pathway is influenced by the substitution pattern on the coumarin core and the nature of the caged molecule. For instance, the introduction of a halogen atom at the 3-position of the coumarin cage has been shown to increase the uncaging quantum yield for certain caged compounds. nih.gov
The rate of the entire uncaging process is also influenced by the rate constant of the initial heterolytic C-O bond cleavage. researchgate.net For some coumarin derivatives, this cleavage can be extremely rapid, occurring on the order of picoseconds. researchgate.net
Detailed Research Findings:
Studies on various (coumarin-4-yl)methyl derivatives have provided significant insights into their photophysical behavior.
Substituent Effects: Donor substituents at the 7-position of the coumarin ring, like the methoxy group in the subject compound, have been shown to lead to higher photochemical quantum yields. This is attributed to the electronic stabilization of the intermediate coumarinylmethyl cation. researchgate.net In contrast, donor substitution at the 6-position, while causing a significant bathochromic (red) shift in the absorption spectrum, results in only moderate stabilization of the cation and can be overcompensated by the reduced energy gap between the excited state and the cation. researchgate.net
Fluorescence Enhancement: A notable characteristic of many coumarin-based caged compounds is the increase in fluorescence intensity upon photolysis. The photoproduct, typically a 4-hydroxymethylcoumarin derivative, is often highly fluorescent, providing a convenient method to monitor the progress of the uncaging reaction in real-time. researchgate.netnih.gov
Excited State Dynamics: The excited state of coumarin derivatives can be complex, sometimes involving multiple closely spaced singlet states with different characteristics (e.g., nπ* and ππ*). acs.org The relative energies and interactions of these states can influence the efficiency of fluorescence versus other deactivation pathways, such as intersystem crossing to the triplet state or the photocleavage reaction itself. acs.org Time-resolved fluorescence spectroscopy has been instrumental in elucidating these ultrafast processes, which can occur on femtosecond to picosecond timescales. nih.gov
| Compound Name | Synonym |
| This compound | (S)-2-Amino-3-(7-methoxycoumarin-4-yl)-propionic acid cymitquimica.com |
| 7-methoxy-4-(aminomethyl)coumarin | MAMC nih.gov |
| 7-hydroxy-4-(aminomethyl)coumarin | HAMC nih.gov |
| 7-Methoxycoumarin-4-acetic acid | |
| 7-hydroxycoumarin | Umbelliferone |
| 7-aminocoumarin | |
| 7-diethylaminothiocoumarin | TC1 acs.org |
| 7-hydroxycoumarin-3-carboxylic acid | OHCCA nih.gov |
| (coumarin-4-yl)methyl esters | |
| 7-bis(carboxymethyl)aminocoumarin-4-yl-methyl | BCMACM nih.gov |
| 4-(2-fluorophenyl)-7-methoxycoumarin | |
| 4-hydroxy-7-methoxycoumarin | |
| 6-methylcoumarin |
Spectroscopic Data for Related Compounds:
Applications of H B 7 Methoxycoumarin 4 Yl Ala Oh in Advanced Biochemical and Biophysical Probing
Design and Utilization as Molecular Probes and Biosensors
The incorporation of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH into peptide sequences allows for the development of fluorescently labeled molecules that can report on their local environment. fishersci.comglpbio.combachem.com This is primarily due to the sensitivity of the coumarin (B35378) fluorophore to changes in polarity, viscosity, and the proximity of quenching molecules. This characteristic is harnessed to investigate a variety of biological phenomena at the molecular level.
Investigation of Protein-Protein Interactions
The fluorescence of this compound can be strategically employed to study the association and dissociation of proteins. By labeling one protein with the coumarin derivative, changes in the fluorescence signal upon interaction with a binding partner can be monitored. These changes can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or alterations in fluorescence polarization. This approach provides valuable insights into the kinetics and thermodynamics of protein-protein interactions, which are fundamental to virtually all cellular processes.
Monitoring Protein Conformations and Dynamics
Proteins are not static entities; they undergo conformational changes that are often critical for their function. This compound can be incorporated at specific sites within a protein, acting as a reporter of its conformational state. A change in the protein's three-dimensional structure can alter the local environment of the coumarin fluorophore, leading to a detectable change in its fluorescence properties. This allows researchers to monitor protein folding, unfolding, and other dynamic conformational shifts in real-time, providing a deeper understanding of protein function and regulation.
Real-Time Tracking of Cellular Processes
The ability to introduce a fluorescent label into peptides and proteins enables the visualization of their localization and movement within living cells. By synthesizing peptides containing this compound, researchers can track the uptake, trafficking, and ultimate fate of these molecules in real-time using fluorescence microscopy. This has significant implications for understanding cellular transport mechanisms, signal transduction pathways, and the cellular basis of diseases.
Enzyme Activity Profiling and Mechanistic Studies
A major application of this compound lies in the design of fluorogenic enzyme substrates. biosynth.com In this context, the coumarin fluorophore is typically linked to a peptide sequence recognized by a specific enzyme. The fluorescence of the coumarin is often quenched in the intact substrate. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence that can be readily measured.
Development of Fluorogenic Substrates for Proteases (e.g., Matrix Metalloproteases, Cathepsins)
This compound and its derivatives are instrumental in creating sensitive assays for various proteases, including matrix metalloproteinases (MMPs) and cathepsins. apexbt.comsigmaaldrich.comhzdr.denih.gov These enzymes play crucial roles in both normal physiological processes and in diseases such as cancer and arthritis. Fluorogenic substrates are designed with peptide sequences that are selectively cleaved by these proteases. For instance, a peptide containing the (7-methoxycoumarin-4-yl)acetyl (Mca) group at the N-terminus and a quenching group, such as a dinitrophenyl (Dnp) group, at another position can serve as a highly sensitive substrate. apexbt.com Cleavage of the peptide by the target protease separates the Mca fluorophore from the Dnp quencher, leading to a strong fluorescence signal.
Table 1: Examples of Fluorogenic Protease Substrates Utilizing Coumarin Derivatives
| Fluorogenic Moiety | Quencher | Target Enzyme(s) |
| (7-Methoxycoumarin-4-yl)acetyl (Mca) | Dinitrophenyl (Dnp) | Matrix Metalloproteinases (MMPs) apexbt.com |
| 7-Amino-4-methylcoumarin (AMC) | - | Trypsin, Papain medchemexpress.com |
| 7-Amino-4-carbamoylmethylcoumarin (ACC) | - | HIV-1 Protease, Plasmin nih.gov |
| Mca | Dnp | Cathepsin D, Cathepsin E sigmaaldrich.com |
Kinetic Characterization of Enzymatic Hydrolysis Using this compound Substrates
The use of fluorogenic substrates incorporating this compound or its derivatives allows for the continuous monitoring of enzyme activity, which is essential for detailed kinetic studies. researchgate.netnih.gov By measuring the rate of increase in fluorescence over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). fkit.hr These parameters provide quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency. Such kinetic analyses are vital for understanding enzyme mechanisms, identifying enzyme inhibitors, and screening for drug candidates. The high sensitivity of these fluorogenic assays enables the use of low enzyme and substrate concentrations, which is often a significant advantage. apexbt.com
High-Throughput Screening (HTS) Applications in Enzyme Assays
High-throughput screening (HTS) is a critical component of drug discovery and enzyme research, enabling the rapid assessment of large compound libraries. nih.govspringernature.com The use of fluorescent probes is a cornerstone of HTS, and this compound, often as part of a larger reporter molecule, plays a significant role in this area. nih.gov Specifically, the 7-methoxycoumarin-4-yl (Mca) group is widely used in the development of Förster Resonance Energy Transfer (FRET) based peptide substrates for analyzing protease activities. bachem.comaatbio.comaatbio.com
In a typical FRET assay for proteases, a peptide substrate is synthesized to contain a fluorophore and a quencher moiety. When the peptide is intact, the quencher dampens the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured. bachem.combiosynth.com The Mca group commonly serves as the fluorophore and is often paired with a dinitrophenyl (DNP) group as the quencher. bachem.comaatbio.com This Mca/Dnp pair has been utilized in substrates for a variety of enzymes, including matrix metalloproteinases and ACE2. nih.govmedchemexpress.com
The sensitivity of these assays is a key consideration. Research has shown that substrates containing the Mca/Dnp pair can be highly sensitive, allowing for the use of lower concentrations of both substrate and enzyme. nih.gov However, factors such as the inherent fluorescence of library compounds can sometimes interfere with assays using the Mca/Dnp pair, particularly in the lower wavelength regions of the spectrum. nih.gov Despite this, the versatility of the Mca group in FRET-based assays makes it a staple in HTS for identifying enzyme inhibitors and studying enzyme kinetics. lifetein.comnih.gov
| Feature | Description |
| Assay Principle | Förster Resonance Energy Transfer (FRET) bachem.com |
| Fluorophore | 7-methoxycoumarin-4-yl (Mca) aatbio.com |
| Common Quencher | Dinitrophenyl (Dnp) bachem.comaatbio.com |
| Detection Method | Measurement of increased fluorescence upon substrate cleavage biosynth.com |
| Application | High-throughput screening for enzyme inhibitors and activity profiling nih.govlifetein.com |
Peptide and Peptidomimetic Engineering and Analysis
Fluorescent amino acids like this compound are invaluable tools in peptide and peptidomimetic research, offering a minimally invasive way to label and study these molecules without significantly altering their biological function.
This compound as a Building Block for Bioactive Peptides
The incorporation of fluorescent amino acids is a powerful strategy for creating fluorescently labeled bioactive peptides. rsc.orgnih.gov this compound can be used as a building block in solid-phase peptide synthesis (SPPS) to generate peptides with intrinsic fluorescence. rsc.orgglpbio.com This allows for the direct tracking and quantification of the peptide in various biological assays.
The synthesis of these fluorescently labeled peptides involves standard SPPS protocols, where the Fmoc-protected version of the amino acid, Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH, is utilized. glpbio.combachem.com This approach enables the precise placement of the fluorescent label within the peptide sequence, which can be crucial for studying structure-activity relationships. researchgate.net These labeled peptides have been used to investigate a variety of biological processes, including tumor cell adhesion to the extracellular matrix. nih.gov
Incorporation into Cell-Penetrating Peptides for Delivery Studies
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. nih.govnih.govrsc.org Fluorescently labeling CPPs is essential for studying their uptake mechanisms and intracellular localization. The incorporation of this compound into CPPs provides a means to visualize and quantify their cellular entry. nih.gov
For instance, analogues of the HIV-Tat peptide, a well-known CPP, have been synthesized with coumarin-based fluorescent amino acids to monitor their cellular uptake. nih.gov These studies help in understanding how modifications to the peptide sequence and the properties of the fluorescent label can influence the efficiency and mechanism of cell penetration. nih.govnih.gov
Probing Peptide-Membrane Interactions
Understanding how peptides interact with cell membranes is fundamental to many areas of biology, from signal transduction to the mechanism of action of antimicrobial peptides. ucl.ac.benih.gov Fluorescently labeled peptides are instrumental in these studies. The fluorescence properties of the coumarin moiety in this compound can be sensitive to the local environment, providing information about the peptide's binding and insertion into the lipid bilayer. nih.gov
Techniques such as fluorescence spectroscopy can be used to monitor changes in the fluorescence emission of the labeled peptide upon interaction with model membranes like liposomes or supported lipid bilayers. ucl.ac.beresearchgate.net These changes can reveal details about the depth of membrane penetration and the conformational changes the peptide undergoes upon binding.
Advanced Biological Imaging and Cellular Visualization Techniques
The ability to visualize biological processes in real-time and with high spatial resolution is a major goal in modern cell biology. Fluorescent probes are at the heart of these advanced imaging techniques. genosphere-biotech.com
Use in Three-Dimensional Imaging of Tissues and Living Cells
The intrinsic fluorescence of this compound makes it suitable for use in advanced microscopy techniques, including three-dimensional imaging of tissues and living cells. rsc.org By incorporating this fluorescent amino acid into peptides or proteins, researchers can track their localization and dynamics within the complex cellular environment. genosphere-biotech.com
Specific Labeling in Bacterial Cell Wall Biosynthesis Studies (via D-amino acid analogs)
The study of bacterial cell wall biosynthesis, a crucial process for bacterial survival and a key target for antibiotics, has been significantly advanced by the development of fluorescent D-amino acid analogs (FDAAs). These probes serve as powerful tools for real-time, in situ visualization of peptidoglycan (PG) synthesis and remodeling. The D-isomer of this compound, a synthetic amino acid featuring a fluorescent 7-methoxycoumarin (B196161) group, represents a valuable addition to this toolkit. Its structural similarity to D-alanine, a fundamental component of the pentapeptide chains that cross-link glycan strands in the PG, allows it to be recognized and incorporated by the bacterial cell wall synthesis machinery.
The fundamental principle behind the application of D-amino acid analogs like D-H-b-(7-Methoxycoumarin-4-yl)-Ala-OH lies in their ability to act as surrogate substrates for the enzymes involved in the final stages of peptidoglycan assembly. Specifically, D,D-transpeptidases and L,D-transpeptidases, the enzymes responsible for creating the peptide cross-links that give the cell wall its structural integrity, can recognize and incorporate these fluorescent analogs into the PG matrix nih.gov. This enzymatic incorporation results in the covalent labeling of the cell wall at sites of active synthesis, providing a dynamic and spatially resolved view of bacterial growth and division.
The 7-methoxycoumarin moiety of D-H-b-(7-Methoxycoumarin-4-yl)-Ala-OH provides the fluorescent signal necessary for detection. Coumarin-based fluorophores are well-suited for biological imaging due to their favorable photophysical properties, including high quantum yields and good photostability. The specific spectral properties of the 7-methoxycoumarin fluorophore allow for clear visualization with standard fluorescence microscopy techniques.
Detailed Research Findings
While the direct application of D-H-b-(7-Methoxycoumarin-4-yl)-Ala-OH as a standalone fluorescent D-amino acid analog for bacterial cell wall labeling is not extensively detailed in primary research literature, its utility can be inferred from studies on similar coumarin-based probes and the general principles of FDAA labeling. Research has demonstrated that a variety of fluorophores can be attached to D-amino acids to create effective probes for studying diverse bacterial species rsc.org.
The incorporation of such analogs allows for a range of advanced biochemical and biophysical investigations, including:
Visualization of Growth Patterns: By introducing the fluorescent analog into the growth medium, researchers can observe the precise locations of new cell wall synthesis. This has been instrumental in understanding different modes of bacterial growth, such as peripheral, septal, or polar growth.
Antibiotic Susceptibility Testing: The intensity of fluorescent labeling can serve as a proxy for the rate of peptidoglycan synthesis. A decrease in fluorescence intensity upon treatment with a cell wall-active antibiotic can provide a rapid and accurate measure of the drug's efficacy researchgate.net.
Dynamics of Peptidoglycan Remodeling: The use of different colored FDAAs in pulse-chase experiments allows for the tracking of cell wall turnover and remodeling over time, providing insights into processes like cell division and morphological changes.
The table below summarizes the key characteristics and potential applications of D-amino acid analogs based on the properties of the 7-methoxycoumarin fluorophore.
| Property | Description | Relevance in Bacterial Cell Wall Probing |
| Fluorophore | 7-Methoxycoumarin | Provides a fluorescent signal for detection. |
| Excitation Wavelength (approx.) | ~325-340 nm | Allows for specific excitation of the probe with minimal background autofluorescence from the cells. |
| Emission Wavelength (approx.) | ~380-400 nm | Enables detection of the labeled peptidoglycan using standard fluorescence microscopy filter sets. |
| Mechanism of Incorporation | Enzymatic incorporation by D,D- and L,D-transpeptidases | Ensures that the probe is specifically integrated into the peptidoglycan structure at sites of active synthesis. nih.gov |
| Mode of Labeling | Covalent | Provides a stable and permanent tag on the cell wall, suitable for long-term imaging and analysis. |
| Potential Applications | Visualizing cell wall synthesis, antibiotic susceptibility testing, studying peptidoglycan dynamics. researchgate.net | Offers a versatile tool for a wide range of bacteriological research questions. |
Table 1: Characteristics and Applications of D-(7-Methoxycoumarin-4-yl)-alanine as a Bacterial Cell Wall Probe
Role in Peptide and Protein Engineering
Site-Specific Incorporation of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH into Protein Sequences
The precise placement of a fluorescent amino acid is crucial for its utility as a probe. The site-specific incorporation of coumarin-based amino acids, such as this compound and its analogs, into a protein sequence is primarily achieved through the expansion of the genetic code. acs.orgnih.govkaist.ac.kr This technique allows for the co-translational insertion of the unnatural amino acid at a desired position in response to a reassigned codon, typically a nonsense (stop) codon like the amber codon (UAG). researchgate.netnih.gov
A key example of this is the incorporation of the structurally similar amino acid 7-(hydroxy-coumarin-4-yl)ethylglycine (Hco) into proteins. nih.gov This was accomplished using an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase pair in a cell-free protein synthesis system. nih.gov The fluorescence of the incorporated Hco was found to be highly sensitive to its local molecular environment, making it an effective probe for detecting the binding of small molecules and inhibitors near the insertion site. nih.gov For instance, when Hco was incorporated into the West Nile virus NS2B-NS3 protease, its fluorescence changed significantly upon the binding of ligands to the nearby active site, demonstrating its utility in drug discovery and binding assays. nih.gov
Similarly, researchers have successfully incorporated coumarin (B35378) lysine (B10760008) derivatives into proteins in both bacterial (E. coli) and mammalian (HEK 293T) cells using an engineered pyrrolysyl-tRNA synthetase (PylRS) system. acs.org This demonstrates the versatility of genetic code expansion for incorporating various coumarin-based probes to study protein localization and function in living cells. acs.org The efficiency and fidelity of incorporation depend heavily on the specificity of the engineered synthetase for the unnatural amino acid and its cognate tRNA.
Table 1: Examples of Genetically Incorporated Coumarin-Based Fluorescent Amino Acids
| Fluorescent Amino Acid | Incorporation System | Host Organism | Application | Reference |
|---|---|---|---|---|
| 7-(hydroxy-coumarin-4-yl)ethylglycine (Hco) | Orthogonal amber suppressor tRNA/aaRS pair | Cell-free system | Probe for ligand binding | nih.gov |
| Coumarin Lysine Derivatives | Engineered Pyrrolysyl-tRNA Synthetase (PylRS) | E. coli, Mammalian cells | Fluorescent cellular probes for protein localization | acs.org |
| α-L-(2-(7-hydroxycoumarin-4-yl)ethyl)glycine | Orthogonal tRNA/synthetase pair | Living organisms | FRET studies, probing phosphorylation status | nih.gov |
Strategies for Minimally Perturbing Protein Structure and Function with Fluorescent Amino Acids
A significant advantage of using fluorescent amino acids like this compound is their small size compared to traditional fluorescent protein tags. scilifelab.senih.gov Large tags like GFP (approximately 27 kDa) can interfere with the protein's native folding, localization, and interactions. researchgate.net The incorporation of a single amino acid with a fluorescent side chain offers a "minimalist" approach to labeling that is less likely to cause such disruptions. researchgate.netscilifelab.seresearchgate.net
Strategies to ensure minimal perturbation include:
Size and Structure Mimicry: The coumarin side chain of this compound is relatively compact. Its size is comparable to that of natural aromatic amino acids like tryptophan, which can often be accommodated within a protein's structure without significant disruption. nih.gov
Strategic Site Selection: Computational modeling and analysis of the target protein's structure can help identify locations for incorporation where the fluorescent label is least likely to interfere with critical regions such as active sites, protein-protein interaction interfaces, or areas undergoing significant conformational changes. Solvent-exposed loop regions are often chosen as insertion sites.
Photophysical Properties: The ideal fluorescent amino acid should possess photophysical properties that are sensitive to the local environment but not intrinsically disruptive. For example, the fluorescence of coumarin derivatives is often sensitive to solvent polarity and pH, which can be exploited to report on changes in the protein's local environment, such as those occurring during folding or binding, without the probe itself causing those changes. nih.gov
Research on various minimalistic probes has demonstrated their value. For example, the amino acid acridon-2-ylalanine (Acd), another fluorescent unnatural amino acid, has been used to study protein folding and binding interactions with minimal interference. researchgate.net The principle is that by using a probe that is only slightly larger than a natural amino acid, the native structure and function of the protein are more likely to be preserved. researchgate.net
Genetic Encoding Methodologies for Unnatural Fluorescent Amino Acids
The foundation for the site-specific incorporation of this compound and other unnatural amino acids (UAAs) is the expansion of the genetic code. acs.orgnih.govfrontiersin.org This methodology requires the introduction of a new, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the host organism. acs.orgnih.gov
The key components and steps of this methodology are:
Orthogonal aaRS/tRNA Pair: This pair must function independently of the host's endogenous synthetases and tRNAs. nih.gov This means the engineered aaRS should not charge any of the cell's native tRNAs with the UAA, nor should it charge its cognate tRNA with any of the 20 canonical amino acids. Similarly, the orthogonal tRNA should not be recognized by any endogenous aaRS. nih.gov Commonly used orthogonal pairs are derived from different domains of life, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNACUA pair from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair, which are orthogonal in E. coli and eukaryotes. acs.orgyoutube.com
Codon Reassignment: A codon is repurposed to encode the UAA. The most frequently used codon is the amber stop codon (UAG), due to its low natural abundance. researchgate.net The orthogonal tRNA contains an anticodon (CUA) that recognizes the UAG codon, thereby suppressing termination and directing the incorporation of the UAA into the growing polypeptide chain. nih.gov
Synthetase Engineering: The active site of the orthogonal aaRS is mutated to specifically recognize and bind the desired UAA (e.g., this compound) instead of its natural substrate. nih.gov This is typically achieved through rounds of directed evolution and high-throughput screening or selection. For instance, libraries of synthetase mutants are generated and screened for their ability to incorporate the UAA in response to a UAG codon, often linked to the expression of a reporter gene like GFP or an antibiotic resistance gene. acs.orgnih.gov
Recent advances have focused on developing scalable approaches to discover new orthogonal pairs and evolve synthetases with novel specificities, thereby expanding the repertoire of UAAs that can be genetically encoded in both prokaryotic and eukaryotic organisms. nih.govrsc.org
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | (S)-2-amino-3-(7-methoxy-2-oxo-2H-chromen-4-yl)propanoic acid |
| GFP | Green Fluorescent Protein |
| Hco | 7-(hydroxy-coumarin-4-yl)ethylglycine |
| PylRS | Pyrrolysyl-tRNA Synthetase |
| Acd | Acridon-2-ylalanine |
| TyrRS | Tyrosyl-tRNA Synthetase |
Computational Chemistry and Molecular Modeling Investigations of H B 7 Methoxycoumarin 4 Yl Ala Oh Conjugates
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as H-b-(7-Methoxycoumarin-4-yl)-Ala-OH, and a biological receptor at the atomic level.
Prediction of Binding Affinities in Enzyme-Substrate Complexes
Molecular docking simulations have been widely employed to predict the binding affinities of coumarin (B35378) derivatives with various enzymes. researchgate.net These studies are crucial for identifying potential enzyme inhibitors. For coumarin-amino acid conjugates like this compound, docking studies can estimate the binding energy (often expressed in kcal/mol) when interacting with the active site of an enzyme.
In studies involving libraries of coumarin-amino acid conjugates, researchers have identified compounds with significant binding energies, suggesting their potential as effective enzyme inhibitors. biointerfaceresearch.com For instance, docking studies against enzymes such as lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, have revealed that coumarin-based compounds can exhibit strong binding affinities. researchgate.net While specific data for this compound is not extensively documented in dedicated studies, the general findings from related coumarin-amino acid conjugates suggest that the methoxycoumarin and alanine (B10760859) moieties would play a crucial role in the binding interactions. The coumarin ring can engage in hydrophobic interactions, while the amino acid portion can form hydrogen bonds and electrostatic interactions with the enzyme's active site residues.
Table 1: Predicted Binding Affinities of Representative Coumarin-Amino Acid Conjugates with Fungal Enzymes (Hypothetical Data Based on Similar Compounds)
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Lanosterol 14α-demethylase (CYP51) | -8.5 to -10.0 | TYR132, HIS377, PHE234 |
| Coumarin-Glycine Conjugate | Glucan Synthase | -7.8 to -9.2 | ARG54, LYS87, ASP201 |
| Coumarin-Leucine Conjugate | Chitin Synthase | -8.2 to -9.8 | TRP101, ILE178, GLU254 |
Note: This table is illustrative and based on findings from studies on similar coumarin-amino acid conjugates. The specific values for this compound would require dedicated computational studies.
Interactions with Fungal Integrin-Like Proteins
A promising area of research is the investigation of coumarin-amino acid conjugates as antagonists of fungal integrin-like proteins. biointerfaceresearch.com These proteins are crucial for fungal adhesion to host cells, making them an attractive target for novel antifungal therapies. biointerfaceresearch.com In silico studies have explored the interactions of libraries of these conjugates with homology-modeled structures of fungal integrin-like proteins, such as those from Cryptococcus neoformans. biointerfaceresearch.com
These molecular docking simulations have shown that coumarin-tripeptide conjugates, in particular, can exhibit very good binding energies, in some cases ranging from -10.32 to -10.94 kcal/mol. biointerfaceresearch.com The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The coumarin nucleus often inserts into a hydrophobic pocket of the receptor, while the amino acid side chains form specific hydrogen bonds with key residues in the binding site. For this compound, the alanine residue would be expected to contribute to these specific interactions, potentially mimicking the natural ligands of the integrin-like protein.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies provide valuable insights into the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.
Analysis of Molecular Geometry and Electronic Structure
DFT calculations can be used to determine the optimized molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov Such studies on similar coumarin derivatives have been performed to understand their conformational preferences. nih.gov
Furthermore, DFT allows for the analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals can also reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be located on the electron-rich methoxycoumarin ring, while the LUMO may be distributed over the pyrone ring and the carbonyl group of the amino acid.
Exploration of Intramolecular and Intermolecular Interactions
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for understanding how these molecules might interact with each other in a condensed phase or with a biological target. DFT can quantify the strength of these interactions, providing a deeper understanding of the forces that govern molecular recognition and binding.
In Silico Design and Optimization of Coumarin-Amino Acid Conjugates
The insights gained from molecular docking and DFT studies form the basis for the in silico design and optimization of novel coumarin-amino acid conjugates with improved properties. biointerfaceresearch.commdpi.com By understanding the structure-activity relationships (SAR), researchers can rationally modify the chemical structure of the lead compound, this compound, to enhance its binding affinity, selectivity, or other desired characteristics.
For example, if docking studies reveal that a specific region of the binding pocket is not optimally occupied, the alanine moiety could be replaced with other amino acids (e.g., with larger or more hydrophobic side chains) to better fill this space. Similarly, modifications to the coumarin ring, such as altering the position of the methoxy (B1213986) group or introducing other substituents, can be explored computationally to improve interactions with the receptor. nih.gov This iterative process of computational design, followed by synthesis and experimental validation, is a cornerstone of modern drug discovery. researchgate.net Studies on libraries of coumarin-amino acid conjugates have demonstrated that this approach can lead to the identification of compounds with significantly enhanced antifungal potential. biointerfaceresearch.comresearchgate.net
Structure-Activity Relationship (SAR) Derivations from Computational Data
Computational chemistry and molecular modeling have become indispensable tools in the elucidation of structure-activity relationships (SAR) for complex molecules like this compound and its conjugates. These in silico methods provide deep insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective analogs.
Molecular docking studies, a key component of computational analysis, have been instrumental in understanding the binding modes of coumarin-amino acid hybrids within the active sites of their biological targets. nih.gov For instance, in studies involving protein kinases, docking simulations have confirmed that the amino acid functionality is a crucial feature for anticancer activity. nih.govrsc.org These models often reveal specific hydrogen bonding and hydrophobic interactions between the conjugate and amino acid residues in the target's binding pocket. The 7-methoxy group of the coumarin scaffold, as present in this compound, is frequently identified as a key interaction point. nih.gov
Quantitative structure-activity relationship (QSAR) models have further refined the understanding of the structural requirements for activity. nih.gov By correlating variations in molecular descriptors with observed biological activity, 3D-QSAR models can map out the steric and electronic features that favor or disfavor binding. nih.gov These studies consistently highlight the importance of substituents on the coumarin ring, with the 7-position being a critical site for modification to enhance activity. nih.govrsc.org
The nature of the amino acid and the linker connecting it to the coumarin moiety are also significant determinants of activity, as revealed by computational analyses. nih.govrsc.org For example, studies have shown that conjugates with aromatic amino acids exhibit more potent inhibition of certain enzymes compared to those with aliphatic amino acids. nih.govrsc.org Furthermore, the length and composition of the linker can influence the molecule's ability to adopt the optimal conformation for binding. nih.gov Computational models suggest that di-peptide linkers may be more effective than mono-peptide or tri-peptide linkers in some contexts, indicating that the number of peptide bonds can significantly impact the anticancer properties of these conjugates. nih.govrsc.org
The following table summarizes the key structural features of coumarin-amino acid conjugates and their computationally derived influence on biological activity.
| Structural Feature | Influence on Activity (Derived from Computational Data) |
| Coumarin Scaffold | The core bicyclic structure provides a rigid framework for orienting key functional groups and often engages in hydrophobic and aromatic stacking interactions within the binding site. nih.gov |
| Substitution at the 7-position | The 7-position is a critical site for modification. A methoxy group, as in this compound, can participate in hydrogen bonding and other favorable interactions. nih.gov |
| Amino Acid Moiety | The amino acid functionality is essential for activity. Aromatic amino acids have been shown to confer greater potency than aliphatic ones in some contexts. nih.govrsc.org |
| Linker Length and Composition | The length and nature of the linker between the coumarin and amino acid moieties are crucial for optimal positioning within the binding site. Di-peptide linkers have been found to be more potent than mono- or tri-peptide linkers in certain cases. nih.govrsc.org |
Enzymatic Hydrolysis and Interaction Mechanisms of H B 7 Methoxycoumarin 4 Yl Ala Oh Containing Substrates
Substrate Recognition and Specificity by Peptidases
The recognition of a substrate by a peptidase is a highly specific process, governed by the amino acid sequence of the substrate and the unique structural features of the enzyme's active site. The introduction of a bulky, fluorescent group like 7-methoxycoumarin-4-yl-alanine (Mcm or µ) into a peptide substrate can potentially influence this recognition. However, research has demonstrated that for many proteases, the primary determinants of specificity lie in the amino acid residues flanking the scissile bond, particularly those in the P1 and P1' positions.
Peptidases exhibit distinct preferences for the types of amino acids they will cleave after. For instance, serine proteases like trypsin have a strong preference for basic residues such as lysine (B10760008) and arginine in the P1 position, while chymotrypsin (B1334515) favors aromatic residues. nih.govnih.gov Cysteine proteases, such as cathepsins, also display specific recognition motifs. The MEROPS database provides extensive information on the specificity of numerous peptidases based on a large collection of cleavage data. nih.gov
In the context of substrates containing H-b-(7-Methoxycoumarin-4-yl)-Ala-OH, this moiety is often placed at the termini of the peptide sequence, away from the core recognition site, to minimize interference with enzyme binding. nih.gov This design allows the natural amino acid sequence to dictate the substrate's interaction with the target peptidase. For example, in studies of dipeptidyl peptidase 4 (DPP-4), a serine protease that preferentially cleaves after proline or alanine (B10760859) at the P1 position, substrates are designed with these key residues to ensure recognition, while the coumarin (B35378) derivative acts as a reporter. rsc.org
The development of substrate libraries, where the P1 amino acid is varied while attached to a fluorogenic leaving group like 7-amino-4-carbamoylmethylcoumarin (ACC), has been a powerful approach to map the S1 pocket specificity of various aminopeptidases. stanford.edu This methodology reveals the enzyme's preferences for a wide range of natural and unnatural amino acids, providing a detailed "fingerprint" of its substrate specificity. stanford.edu While this compound itself is not the varied element in these libraries, its utility as a fluorescent reporter is central to the success of such high-throughput screening methods.
Table 1: Examples of Peptidase Specificity and Corresponding Substrates
| Peptidase Family | Example Enzyme | P1 Specificity | Example Substrate Sequence (without fluorophore) |
| Serine Protease (S1) | Trypsin | Basic (Lys, Arg) | Pro-Leu-Ser-Arg -Thr-Leu-Ser-Val-Ala-Ala-Lys nih.gov |
| Serine Protease (S1) | Chymotrypsin | Aromatic (Phe, Tyr, Trp) | Suc-Ala-Ala-Pro-Phe -pNA nih.govresearchgate.net |
| Serine Protease (S9) | Dipeptidyl Peptidase 4 (DPP-4) | Proline, Alanine | Gly-Pro -AMC rsc.org |
| Cysteine Protease (C1) | Cathepsin L | Hydrophobic/Aromatic | Z-Phe-Arg -AMC |
Note: This table provides a simplified overview of peptidase specificity. The actual recognition involves interactions with multiple residues (P4 to P4').
Influence of this compound on Proteolytic Cleavage Sites
The primary role of this compound in the context of proteolytic cleavage is to serve as a fluorescent reporter group. In many assay designs, the peptide substrate is labeled at both the N- and C-termini with this fluorophore. nih.gov The coumarin's fluorescence is often quenched by another group within the peptide, such as a thioamide. nih.govrsc.org When a peptidase cleaves the scissile bond within the peptide, the fluorophore is separated from the quencher, resulting in a detectable increase in fluorescence. This "turn-on" mechanism allows for the real-time monitoring of proteolytic activity. nih.gov
The placement of the this compound moiety is critical to ensure it does not sterically hinder the approach of the protease to its recognition and cleavage site. By positioning it at the termini of the peptide, researchers can study the kinetics of cleavage of the internal peptide bonds without significant perturbation from the fluorescent label itself. nih.gov
The cleavage site is therefore primarily determined by the amino acid sequence of the peptide substrate and the specificity of the protease being studied. nih.govnih.gov For example, in studies of cathepsin L, substrates with the sequence µHLFKAAAµ were designed, where the cleavage is expected to occur at the peptide bond following the P1 residue (in this case, Lysine). nih.gov The presence of the terminal µ (Mcm) residues enables the detection of this cleavage event.
Mechanistic Insights into Thioamide-Modified Peptide Substrates
A significant area of research involving this compound is in the study of thioamide-modified peptide substrates. A thioamide is created by replacing the oxygen atom of a peptide bond with a sulfur atom. This single-atom substitution can have profound effects on the substrate's interaction with a protease. nih.govrsc.org
Thioamides can act as effective quenchers for the fluorescence of 7-methoxycoumarin (B196161). rsc.org This property is exploited in the design of fluorogenic protease substrates. More importantly, the incorporation of a thioamide at or near the scissile bond of a peptide substrate can significantly alter its susceptibility to enzymatic hydrolysis. nih.gov
Studies on various proteases, including serine proteases like DPP-4 and cysteine proteases like cathepsins, have shown that a thioamide substitution can lead to a dramatic decrease in the rate of proteolysis. nih.govrsc.org This stabilization effect is highly position-dependent. For instance, in substrates for DPP-4, a thioamide at the P1 or P2 position can lead to a substantial reduction in cleavage rate. nih.gov This resistance to cleavage is attributed to local electronic and steric disruptions caused by the thioamide, which can weaken the substrate's affinity for the protease's active site. nih.gov
Computational modeling based on crystal structures of proteases bound to their inhibitors has helped to elucidate the mechanistic basis for these effects. For example, in the case of trypsin, the P1 position plays a crucial role as a hydrogen bond acceptor. The substitution with a thioamide at this position can disrupt this key interaction.
The combination of thioamide modification for proteolytic stability and the use of this compound as a fluorescent reporter has proven to be a powerful strategy for developing robust protease sensors and for designing peptide-based therapeutics with enhanced in vivo half-lives. nih.govrsc.org
Table 2: Effect of Thioamide Substitution on Proteolysis of a Cathepsin L Substrate
| Peptide Substrate | Thioamide Position | Relative Proteolytic Stability |
| µHLFKAAAµ (all-amide) | None | Baseline |
| µHLF(KS)AAAµ | P1 | Significantly Increased nih.gov |
Note: µ represents this compound. KS indicates a thioamide bond at the C-terminus of the Lysine residue. The increased stability is observed as a resistance to cleavage by Cathepsin L. nih.gov
Emerging Research Avenues and Future Directions for H B 7 Methoxycoumarin 4 Yl Ala Oh Derivatives
Development of Next-Generation Fluorescent Probes
The core value of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH lies in its fluorescent 7-methoxycoumarin (B196161) moiety. Research is actively focused on creating next-generation probes by modifying this core structure to enhance its utility. The objectives are to develop derivatives with superior photophysical characteristics, such as increased quantum yields, greater photostability, and larger Stokes shifts to minimize self-quenching in imaging applications. sioc-journal.cn
A significant area of development involves tuning the coumarin (B35378) structure to create probes that are sensitive to specific microenvironmental parameters. sioc-journal.cn By altering the electron-donating and withdrawing groups on the coumarin ring, scientists can design derivatives whose fluorescence intensity or emission wavelength changes in response to factors like pH, solvent polarity, or the presence of specific metal ions. sioc-journal.cnresearchgate.netbenthamdirect.com This allows for the real-time mapping of these parameters within living cells. For instance, a probe's fluorescence might intensify in the less polar environment of a cancer cell compared to a normal cell, enabling new diagnostic strategies. sioc-journal.cn
Furthermore, the amino acid structure provides a convenient handle for attaching specific targeting ligands. This strategy allows for the creation of highly specific probes that accumulate in particular organelles or bind to specific proteins, such as the NLRP3 inflammasome, enabling the study of their localization and function within the complex cellular machinery. bohrium.com
Expanding the Toolbox of Unnatural Fluorescent Amino Acids for Chemical Biology
The ability to incorporate fluorescent non-canonical amino acids (ncAAs) like this compound directly into the polypeptide chain of a protein represents a paradigm shift in protein science. nih.gov Traditionally, proteins were labeled externally with fluorescent dyes, a process that can be imprecise and potentially disruptive to protein function. In contrast, incorporating a fluorescent amino acid allows for the placement of a small, minimally perturbing probe at a specific, genetically determined site. nih.gov
The Fmoc-protected version of the compound, Fmoc-b-(7-methoxycoumarin-4-yl)-Ala-OH, is designed for use in solid-phase peptide synthesis (SPPS), enabling the creation of synthetic peptides with a built-in fluorescent reporter. bachem.comfishersci.com An even more powerful technique is the expansion of the genetic code, where an organism's own translational machinery is engineered to incorporate an unnatural amino acid in response to a specific codon (e.g., the amber stop codon). nih.govnih.gov Research on the closely related l-(7-hydroxycoumarin-4-yl)ethylglycine has demonstrated the feasibility of genetically encoding coumarin-based amino acids in E. coli. osti.gov This breakthrough allows for the production of proteins with a precisely placed coumarin fluorophore in living cells, providing an unparalleled tool for studying protein conformational changes, trafficking, and protein-protein interactions in their native context. nih.gov
| Feature | Description | Research Significance |
| Site-Specific Incorporation | Genetic encoding allows placement of the fluorescent amino acid at any desired position in a protein's sequence. | Enables precise study of specific domains, active sites, or interaction interfaces without disrupting overall protein structure. nih.gov |
| Minimal Perturbation | The small size of the coumarin moiety is less likely to interfere with protein folding, trafficking, or function compared to larger fluorescent protein tags (e.g., GFP). nih.gov | Provides a more accurate picture of the protein's natural behavior in the cell. |
| Environmental Sensitivity | The fluorescence of the coumarin core is often sensitive to local environmental factors such as polarity and pH. | Allows for the monitoring of conformational changes that alter the local environment of the incorporated amino acid. sioc-journal.cn |
| FRET Applications | Can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) pairs to measure molecular distances and interactions. | Enables dynamic measurements of protein folding, ligand binding, and interactions with other biomolecules. researchgate.net |
Integration into Complex Biomolecular Systems and Nanoscale Studies
Future research is moving beyond studying isolated proteins toward visualizing and understanding their function within intricate cellular networks and at the nanoscale. Derivatives of this compound are being developed as probes for specific organelles, such as the lysosomes or mitochondria, by conjugating them to targeting molecules. bohrium.com This allows researchers to track protein localization and function within specific subcellular compartments and understand their role in processes like organelle-to-organelle communication.
At the nanoscale, the precise placement of a small fluorescent amino acid is critical. Techniques like single-molecule spectroscopy and super-resolution microscopy rely on bright, stable fluorophores to visualize the dynamics of individual molecules. nih.gov By incorporating coumarin amino acids into proteins like ion channels, researchers can monitor the subtle conformational changes that govern their function, providing insights that are impossible to obtain with ensemble methods. nih.gov This allows for the direct observation of molecular machines at work within their native membrane environment.
Novel Applications in Research Methodologies Beyond Current Scope
The versatility of the coumarin scaffold is paving the way for applications that go beyond passive observation. A particularly exciting frontier is the development of "caged" compounds. In this approach, the coumarin moiety acts as a photoremovable protecting group for a bioactive molecule, such as a neurotransmitter or a signaling lipid. acs.orgresearchgate.netnih.gov The bioactive molecule remains inert until it is released by a flash of light of a specific wavelength. acs.orgresearchgate.netwiley-vch.de
Derivatives of (7-Methoxycoumarin-4-yl)methyl (MCM) are particularly effective for caging carboxylic acids and phosphates. acs.orgmdpi.com Upon irradiation, the MCM group is cleaved, liberating the active molecule with high spatial and temporal precision. acs.orgresearchgate.net This "uncaging" process allows researchers to stimulate cellular processes at a specific time and location, providing precise control over biological systems. The fluorescence of the released coumarin photoproduct can simultaneously report on the successful release event. acs.org This methodology is transforming the study of cellular signaling, allowing for the controlled activation of receptors and enzymes to dissect complex pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-β-(7-Methoxycoumarin-4-yl)-Ala-OH in solid-phase peptide synthesis (SPPS)?
- Methodology : Use Fmoc-protected derivatives (e.g., Fmoc-β-(7-methoxycoumarin-4-yl)-Ala-OH) with coupling agents like HBTU/HOBt in DMF. Post-synthesis, cleave the peptide-resin using TFA cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Purify via reverse-phase HPLC (C18 column, 3–97% acetonitrile/water gradient) and validate purity (>95%) and mass accuracy via electrospray ionization mass spectrometry (ESI-MS) .
Q. How can researchers characterize the purity and structural integrity of H-β-(7-Methoxycoumarin-4-yl)-Ala-OH post-synthesis?
- Techniques :
- HPLC : Monitor purity using a C18 column with UV detection at 325 nm (λmax for methoxycoumarin).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- Spectroscopy : Use FTIR to verify hydrogen bonding (e.g., N–H stretching at ~3300 cm⁻¹) and UV-Vis for fluorescence properties (excitation/emission maxima at 325/390 nm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental fluorescence data for H-β-(7-Methoxycoumarin-4-yl)-Ala-OH?
- Approach :
Statistical Validation : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple fluorescence datasets .
Experimental Cross-Check : Compare experimental Stokes shifts with density functional theory (DFT) calculations. Adjust solvent polarity in simulations to match assay conditions.
Quenching Studies : Use Stern-Volmer plots to assess collisional quenching effects from buffer components .
Q. How should experimental parameters be optimized to minimize racemization during the incorporation of H-β-(7-Methoxycoumarin-4-yl)-Ala-OH into peptide sequences?
- Optimization Steps :
- Temperature : Conduct couplings at 4°C to reduce β-elimination.
- Activation Agents : Use Oxyma Pure/DIC instead of HOBt to lower racemization risk.
- Monitoring : Analyze diastereomer formation via chiral HPLC (e.g., Chirobiotic T column) .
Q. What methodological considerations are critical when using H-β-(7-Methoxycoumarin-4-yl)-Ala-OH as a fluorescent probe in enzyme kinetics studies?
- Key Factors :
- Substrate Stability : Pre-incubate the probe in assay buffer (pH 7.4, 37°C) to confirm fluorescence stability over time.
- Quenching Controls : Include negative controls (e.g., enzyme-free) to account for auto-hydrolysis.
- Kinetic Parameters : Calculate and using Michaelis-Menten plots with nonlinear regression. Validate with Lineweaver-Burk analysis .
Q. How can researchers validate the intramolecular hydrogen bonding network proposed for H-β-(7-Methoxycoumarin-4-yl)-Ala-OH derivatives?
- Validation Techniques :
- X-ray Crystallography : Resolve crystal structures to identify N–H⋯O and C–H⋯O interactions (e.g., compare with [H-β-(2-pyridyl)-Ala-OH][BF₄] in P1 space group) .
- Variable-Temperature NMR : Observe chemical shift changes in amide protons to infer hydrogen bond strength.
- IR Spectroscopy : Detect redshifted N–H stretches (~3100–3200 cm⁻¹) in solid-state samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
